![molecular formula C22H28N2O4 B501599 [4-(2,3-Dimethylphenyl)-1-piperazinyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B501599.png)
[4-(2,3-Dimethylphenyl)-1-piperazinyl]-(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,3-dimethylphenyl)-1-piperazinyl]-(3,4,5-trimethoxyphenyl)methanone is a member of piperazines.
Scientific Research Applications
Synthesis and Therapeutic Potential
- A series of compounds, including variants of piperazinyl methanone, were synthesized, showing potential as therapeutic agents. These compounds exhibited considerable inhibitory activity against the α-glucosidase enzyme, with some also evaluated for hemolytic and cytotoxic profiles (Abbasi et al., 2019).
- Another study focused on the synthesis of antimicrobial, antioxidant, and insect antifeedant potent derivatives of 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone, highlighting their potential in diverse therapeutic applications (G.Thirunarayanan, 2015).
Enzyme Inhibitory and Antimicrobial Effects
- Certain furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives were synthesized and assessed for antibacterial potential, displaying significant inhibitory effects against various bacterial strains. This suggests their potential as antibacterial agents (Abbasi et al., 2018).
Anticancer and Antituberculosis Properties
- Synthesis and evaluation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated anticancer and antituberculosis activities, suggesting their potential in treating these diseases (Mallikarjuna et al., 2014).
Alzheimer's Disease Treatment
- Multifunctional amides, including piperazinyl methanone derivatives, showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential in Alzheimer's disease treatment (Hassan et al., 2018).
Tubulin Polymerization Inhibition and Apoptosis Induction
- Certain derivatives, like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, demonstrated potent cytotoxicity in tumor cell lines and inhibited tubulin polymerization, inducing apoptosis in cancer cells (Magalhães et al., 2013).
Vascular Disruption and Antiproliferative Activities
- 2-Hydroxy-3,4,5-trimethoxybenzophenones, including derivatives of the compound, exhibited significant antiproliferative activity and vascular-disrupting properties, supporting their potential in cancer treatment (Chang et al., 2014).
properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H28N2O4/c1-15-7-6-8-18(16(15)2)23-9-11-24(12-10-23)22(25)17-13-19(26-3)21(28-5)20(14-17)27-4/h6-8,13-14H,9-12H2,1-5H3 |
InChI Key |
HACLGAXVNPAGBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



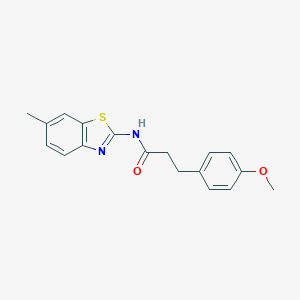
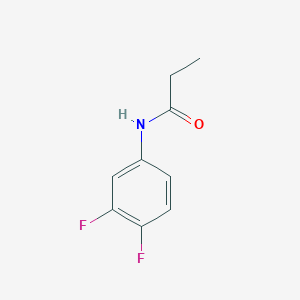

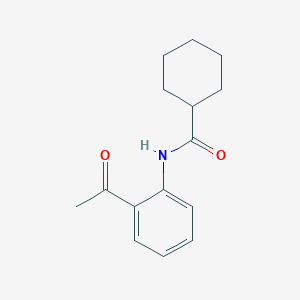
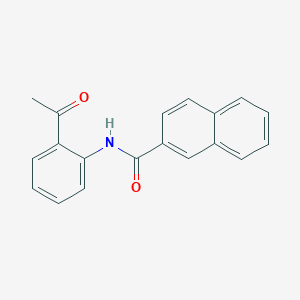

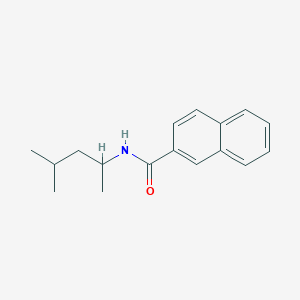
![N-[3-(1-hydroxyethyl)phenyl]-2-naphthamide](/img/structure/B501528.png)


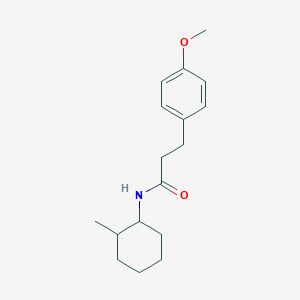

![3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501536.png)
![Ethyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B501539.png)